molecular formula C16H16FNO2 B4518072 3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide

3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B4518072
M. Wt: 273.30 g/mol
InChI Key: RJVGHYAPJMLJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alzheimer's Disease Research

    • The compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was utilized in PET imaging for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research demonstrated significant receptor density decreases in hippocampi and raphe nuclei, correlating with clinical symptoms and glucose utilization in Alzheimer's patients' brains (Kepe et al., 2006).
  • Development of PET Imaging Agents

    • Fluorinated derivatives of WAY 100635, including compounds similar to 3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide, were synthesized for PET imaging. These compounds were evaluated for their biological properties, showing promise for assessing serotonin levels and receptor distribution in the brain (Lang et al., 1999).
  • Structural Analysis of Chemical Compounds

    • The compound N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide, related to this compound, underwent structural analysis. The study provided insights into geometric parameters and molecular interactions, contributing to a better understanding of similar chemical compounds (Köysal et al., 2005).
  • Cancer Research and Imaging

    • Fluorine-containing benzamide analogs, similar to this compound, were developed for PET imaging of sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and were considered promising for cancer imaging (Tu et al., 2007).
  • Chemoselective Labeling of Peptides

    • [(18)F]Fluorothiols, a new generation of peptide labeling reagents including derivatives of this compound, were explored. These fluorothiols showed potential for chemoselective labeling of peptides, which could be significant in developing PET tracers (Glaser et al., 2004).
  • Synthesis and Pharmacological Studies

    • Research on the synthesis of various derivatives, including those related to this compound, contributed to understanding the structure-activity relationships. These studies are crucial in the development of new pharmacological compounds (Owton et al., 1995).

Safety and Hazards

Sigma-Aldrich sells “3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11(14-8-3-4-9-15(14)20-2)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVGHYAPJMLJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.